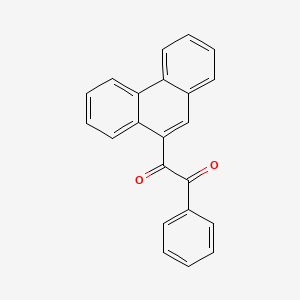
1-Phenanthren-9-yl-2-phenylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenanthren-9-yl-2-phenylethane-1,2-dione is an organic compound with the molecular formula C22H14O2 It is characterized by the presence of a phenanthrene moiety and a phenyl group attached to an ethanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthren-9-yl-2-phenylethane-1,2-dione typically involves the reaction of phenanthrene-9-carbaldehyde with benzil in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide. The reaction mixture is usually heated under reflux to facilitate the formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenanthren-9-yl-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of phenanthrenequinone and benzilquinone.
Reduction: Formation of 1-phenanthren-9-yl-2-phenylethane-1,2-diol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
1-Phenanthren-9-yl-2-phenylethane-1,2-dione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-Phenanthren-9-yl-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenanthren-9-yl-butan-1-one: Similar in structure but with a butanone backbone instead of ethanedione.
1-Phenanthren-9-yl-pentan-1-one: Similar in structure but with a pentanone backbone.
Phenanthrenequinone: An oxidized form of phenanthrene with a quinone moiety.
Uniqueness
1-Phenanthren-9-yl-2-phenylethane-1,2-dione is unique due to its combination of phenanthrene and phenyl groups attached to an ethanedione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C22H14O2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-phenanthren-9-yl-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C22H14O2/c23-21(15-8-2-1-3-9-15)22(24)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H |
InChI Key |
OYOMUEFACITEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13901990.png)
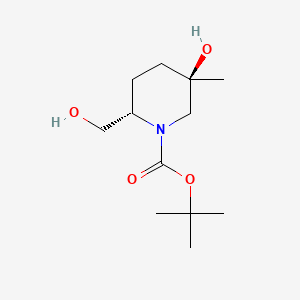
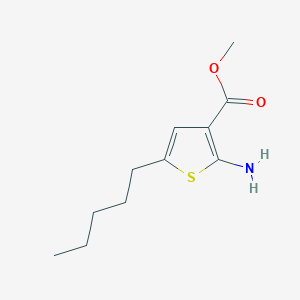
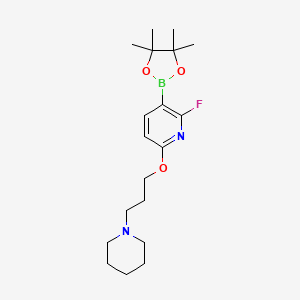

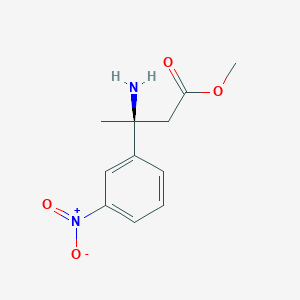
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide](/img/structure/B13902046.png)
![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)


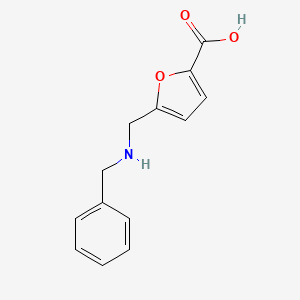
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)
